molecular formula C15H27N5O2 B15242926 (S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)azepane

(S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)azepane

Cat. No.: B15242926
M. Wt: 309.41 g/mol
InChI Key: UBOXGKWTUBBJTI-NSHDSACASA-N
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Description

(S)-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, an azepane ring, and a pyrazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azepane ring, followed by the introduction of the pyrazole moiety and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and pyrazole-containing molecules. Examples include:

  • tert-Butylamine
  • Allylamine

Uniqueness

What sets (S)-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H27N5O2

Molecular Weight

309.41 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-(4-amino-2-methylpyrazol-3-yl)azepan-3-yl]carbamate

InChI

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)18-11-7-5-6-8-20(10-11)13-12(16)9-17-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,18,21)/t11-/m0/s1

InChI Key

UBOXGKWTUBBJTI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1)C2=C(C=NN2C)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

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